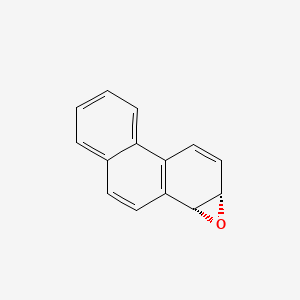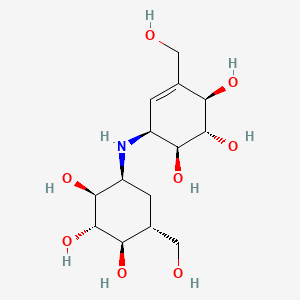
Validoxylamine A
描述
Validoxylamine A is a significant compound in the field of biochemistry and pharmacology. It is the core structure and intermediate of validamycin A, an effective antifungal agent widely used in Asian countries as a crop protectant . This compound consists of two C7-cyclitol units connected by a rare C-N bond .
科学研究应用
Validoxylamine A has a wide range of scientific research applications. It is used in the study of glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to various substrates . In medicine, this compound is a precursor for the production of anti-diabetic drugs such as voglibose and acarbose . Additionally, it is used in the development of antifungal agents and crop protectants .
作用机制
Target of Action
Validoxylamine A primarily targets the enzyme VldE , a pseudo-glycosyltransferase . This enzyme catalyzes non-glycosidic C-N coupling between an unsaturated cyclitol and a saturated aminocyclitol . The product of this reaction is this compound 7’-phosphate, which is the biosynthetic precursor of the antibiotic validamycin A .
Mode of Action
The mode of action of this compound involves its interaction with VldE. The three-dimensional structures of VldE have been determined in various forms, including in complex with GDP and this compound 7’-phosphate . These structures reveal that VldE prefers binding to the guanine moiety, unlike OtsA which prefers the uracil moiety . The elucidation of the VldE structure in complex with its products provides insight into the internal return mechanism by which catalysis occurs with a net retention of the stereochemical configuration of the donated cyclitol .
Biochemical Pathways
This compound is a core structure and intermediate in the biosynthesis of Validamycin A . It consists of two C7-cyclitol units connected by a rare C-N bond . The Val-A biosynthetic gene cluster in Streptomyces hygroscopicus 5008 includes the ORF valL, which was initially annotated as a this compound 7’-phosphate (V7P) synthase . This enzyme shows high similarity with trehalose 6-phosphate (T6P) synthase .
Pharmacokinetics
It is known that gene inactivation of vall abolishes both this compound and validamycin a productivity . Complementation with a cloned valL recovers 10% production of the wild-type in the mutant , indicating the involvement of ValL in this compound biosynthesis.
Result of Action
The result of this compound action is the formation of this compound 7’-phosphate, the biosynthetic precursor of the antibiotic validamycin A . This compound has significant antifungal capabilities, attributed to its ability to inhibit trehalase, a trehalose-hydrolyzing enzyme . The inhibition of trehalase disrupts the carbon supply and energy production in fungi, leading to growth retardation and death of the pathogen .
Action Environment
It is known that the compound is widely used in asian countries as a crop protectant This suggests that it is stable and effective in various environmental conditions, including those found in agricultural settings
生化分析
Biochemical Properties
Validoxylamine A plays a crucial role in biochemical reactions, particularly in the biosynthesis of validamycin A. It interacts with several enzymes and proteins during its synthesis. One key enzyme is this compound 7′-phosphate synthase (ValL), which catalyzes the formation of this compound 7′-phosphate from GDP-valienol and validamine 7-phosphate . This enzyme belongs to the glycosyltransferase family and features two Rossmann-fold domains with an active site at the domain junction . The interaction between this compound and ValL involves a significant conformational change in the enzyme’s active site, facilitating the synthesis of this compound 7′-phosphate .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In insects, this compound acts as a potent inhibitor of trehalase, an enzyme responsible for hydrolyzing trehalose into glucose . This inhibition disrupts the carbon supply and energy production in cells, leading to developmental disruptions and, in some cases, lethality . Additionally, this compound has been shown to influence cell signaling pathways and gene expression by modulating the activity of enzymes involved in carbohydrate metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound inhibits trehalase by binding to its active site, preventing the hydrolysis of trehalose into glucose . This inhibition disrupts the energy production and carbon supply in cells, leading to growth retardation and cell death in target organisms . The binding interaction between this compound and trehalase involves hydrogen bonding and hydrophobic interactions, stabilizing the enzyme-inhibitor complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are influenced by various factors, including temperature and pH . Studies have shown that this compound remains stable under neutral pH conditions but can degrade under acidic or alkaline conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent disruptions in cellular function, particularly in carbohydrate metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit trehalase activity without causing significant toxicity . At higher doses, this compound can lead to severe developmental disruptions and lethality in insects . Threshold effects have been observed, where a specific dosage is required to achieve the desired inhibitory effect on trehalase activity . Toxic or adverse effects at high doses include hypoglycemia and organ failure due to the disruption of glucose metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in the biosynthesis of validamycin A. The synthesis of this compound involves the condensation of GDP-valienol and validamine 7-phosphate by the enzyme VldE . This reaction results in the formation of this compound 7′-phosphate, which is subsequently dephosphorylated to produce this compound . The metabolic pathways involving this compound also include interactions with various cofactors and enzymes that facilitate its synthesis and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is transported across cell membranes by specialized transporters that recognize its unique structure . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its inhibitory effects on trehalase . The distribution of this compound within tissues is influenced by its interactions with binding proteins that facilitate its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. In cells, this compound is primarily localized in the cytoplasm, where it interacts with trehalase and other enzymes involved in carbohydrate metabolism . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These localization patterns are essential for the effective inhibition of trehalase and the disruption of glucose metabolism in target cells .
准备方法
Synthetic Routes and Reaction Conditions: Validoxylamine A can be synthesized through the biotransformation of validamycin A using resting cells of recombinant Escherichia coli . The biotransformation yield can reach up to 92% when the reaction is performed at 37°C . The process involves the degradation of validamycin A to this compound by β-glucosidase .
Industrial Production Methods: Industrial production of this compound typically involves microbial transformation. For instance, Agrobacterium tumefaciens HCCB 20052 can be used to produce this compound by transferring the β-glucosidase gene into Escherichia coli . This method ensures a high yield and purity of the compound.
化学反应分析
Types of Reactions: Validoxylamine A undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the cleavage of this compound derivatives with N-bromosuccinimide, which proceeds through the cleavage of imino bonds .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include N-bromosuccinimide and toluenethiol . The reaction conditions often involve specific temperature and pH settings to ensure optimal yield and purity.
Major Products Formed: The major products formed from the reactions of this compound include blocked derivatives of valienamine and validamine, as well as cyclohexanone and cyclohexenone derivatives .
相似化合物的比较
Similar Compounds: Similar compounds to validoxylamine A include validamycin A, valienamine, and validamine . These compounds share structural similarities, such as the presence of C7-cyclitol units and C-N bonds.
Uniqueness: This compound is unique due to its role as an intermediate in the biosynthesis of validamycin A and its involvement in the inhibition of trehalases . Its structural configuration and the specific enzymatic reactions it undergoes make it a valuable compound in both scientific research and industrial applications.
属性
IUPAC Name |
4-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]cyclohex-4-ene-1,2,3-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO8/c16-3-5-1-7(11(20)13(22)9(5)18)15-8-2-6(4-17)10(19)14(23)12(8)21/h1,6-23H,2-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJYNBLLJHFIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959504 | |
| Record name | 4-(Hydroxymethyl)-6-{[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino}cyclohex-4-ene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38665-10-0 | |
| Record name | 4-(Hydroxymethyl)-6-{[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino}cyclohex-4-ene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


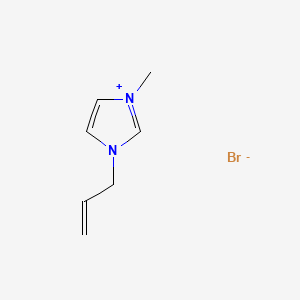
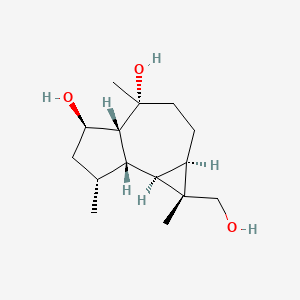
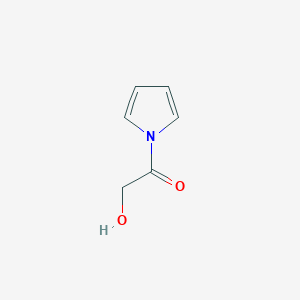
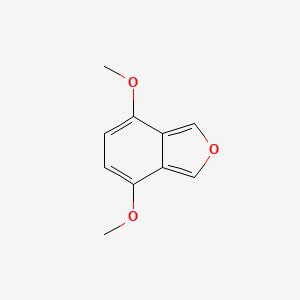
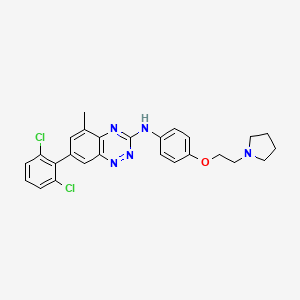
![N-[(pR,7S)-1,2,3,9-Tetramethoxy-10-oxo-5,6,7,10-tetrahydrobenzo[a]heptalene-7-yl]acetamide](/img/structure/B1246562.png)
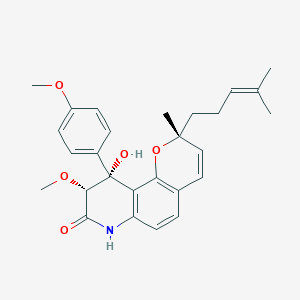
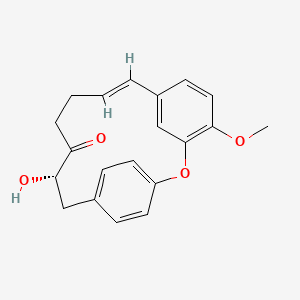
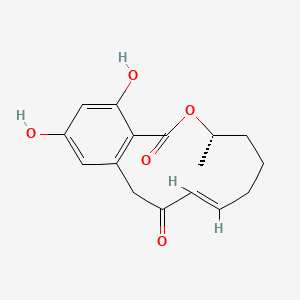
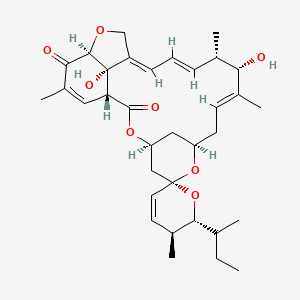
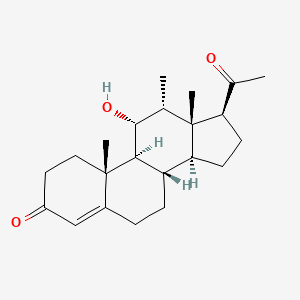
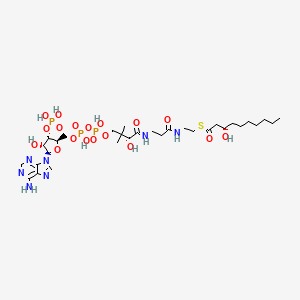
![(1S,2R,6S,7R,8R,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1246575.png)
